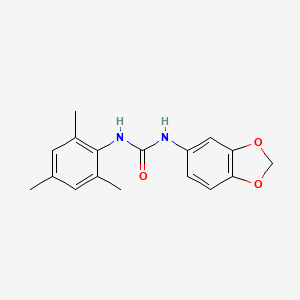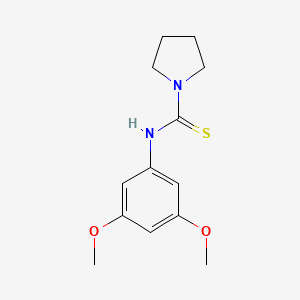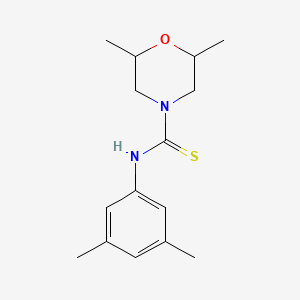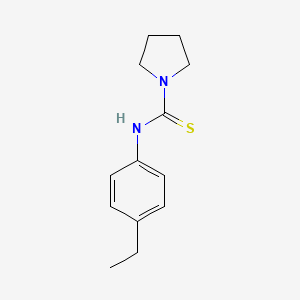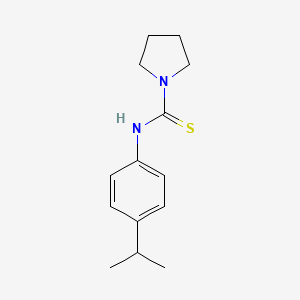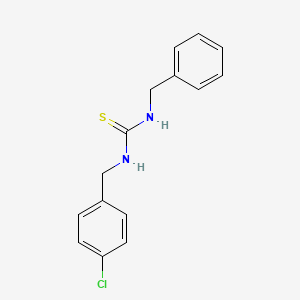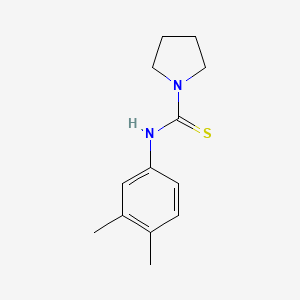
N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide
説明
N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide, also known as CPP or CPP-109, is a synthetic compound that has been the subject of significant scientific research due to its potential therapeutic applications. CPP-109 belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 is thought to be related to its ability to inhibit the activity of HDAC enzymes. HDAC enzymes are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, this compound-109 can increase the acetylation of histone proteins, leading to changes in gene expression that may be beneficial in a variety of disease states.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, this compound-109 has been shown to have a variety of biochemical and physiological effects. For example, this compound-109 has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anti-addictive effects. This compound-109 has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 for lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound-109 has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. One limitation of this compound-109 for lab experiments is that it is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood.
将来の方向性
There are many potential future directions for research on N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109. One area of interest is the use of this compound-109 in combination with other drugs or therapies to enhance its therapeutic effects. For example, this compound-109 has been shown to enhance the anti-cancer effects of certain chemotherapy drugs. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound-109. Finally, further research is needed to fully understand the long-term safety and efficacy of this compound-109 in humans.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-pyrrolidinecarbothioamide-109 has been extensively studied for its potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and addiction. In cancer research, this compound-109 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in a variety of cancer types. In neurodegenerative disease research, this compound-109 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. In addiction research, this compound-109 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-5-6-12(9-11(10)2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFIHMKMYWINNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
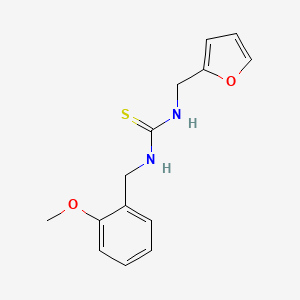
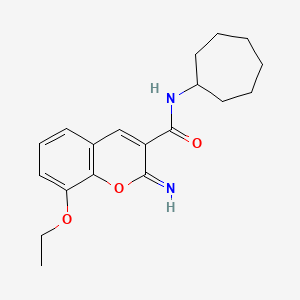



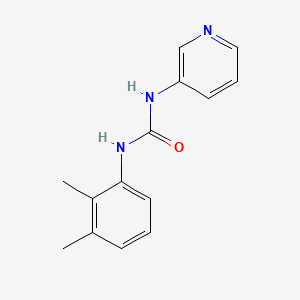
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)
